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Compound Name: 5-TFA-ap-ddC
CAS No.: 114748-58-2
Cat. No.: B3214621

Get Quote
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The compound 5-TFA-ap-ddC (5-(3-trifluoroacetamido-1-propynyl)-2',3'-dideoxycytidine) is a
highly specialized, modified nucleoside. It serves as a critical synthetic intermediate in the
development of dye-terminator reagents for Sanger sequencing and labeling chemistries for
Next-Generation Sequencing (NGS)[1][2]. The molecule features a chain-terminating
dideoxycytidine (ddC) core, modified at the 5-position of the pyrimidine ring with a rigid
propargyl linker that terminates in a trifluoroacetyl (TFA)-protected primary amine[3].

During the synthesis of fluorescent terminators, the TFA protecting group must be quantitatively
removed to expose the primary amine, enabling subsequent conjugation with N-
hydroxysuccinimide (NHS) ester derivatives of fluorophores[2]. Liquid Chromatography coupled
with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for verifying the intact mass
of the synthesized precursor, monitoring deprotection kinetics, and identifying trace
impurities[4][5].

Chemical and Physical Properties

Understanding the physicochemical properties of 5-TFA-ap-ddC is essential for developing an
effective chromatographic and ionization strategy.
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Property Value /| Description
Chemical Name 5-TFA-ap-2',3'-Dideoxycytidine
CAS Number 114748-58-2[1]

Molecular Formula C14H15F3N404[3]

Molecular Weight 360.29 g/mol [3]

Monoisotopic Exact Mass 360.1045 Da[3]

LogP ~1.21[3]

Analytical Strategy: The "Why" Behind the Method

Chromatographic Causality: Unlike nucleotide triphosphates (e.g., ddCTP), which are highly
negatively charged and require complex ion-pairing agents (like
hexafluoroisopropanol/triethylamine) or HILIC chromatography, the unphosphorylated
nucleoside 5-TFA-ap-ddC is moderately hydrophobic (LogP 1.21)[3]. This allows for excellent
retention and sharp peak shapes on standard C18 reversed-phase columns using volatile
buffers, completely avoiding ion-pairing agents that cause severe MS signal suppression[5].

lonization Causality: Cytosine derivatives possess a basic nitrogen (N3) on the pyrimidine ring,
making them highly responsive to Electrospray lonization in positive mode (ESI+)[6]. The
addition of 0.1% formic acid to the mobile phase ensures complete protonation, yielding a
strong [M+H]* precursor ion at m/z 361.11[5].

Sample Prep UHPLC ESI(+) MSIMS Data Analysis

Dilution & Matrix C18 Reversed Protonation to MRM /| HRMS Quantification &
Removal Phase [M+H]+ Detection Mass Balance

Click to download full resolution via product page

Figure 1: End-to-end LC-MS/MS analytical workflow for 5-TFA-ap-ddC characterization.

Detailed Experimental Protocol
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Sample Preparation

Diluent: 5% Methanol in LC-MS grade water.

Concentration: 1-10 pg/mL for Triple Quadrupole (MRM) or 50 pg/mL for HRMS
(TOF/Orbitrap) intact mass confirmation[4].

Expert Insight: Strictly avoid high concentrations of sodium or potassium salts in the sample
matrix. Pyrimidine nucleosides readily form stable [M+Na]* adducts (m/z 383.09) that
suppress the target [M+H]* signal and complicate downstream MS/MS fragmentation[2].

Liquid Chromatography (UHPLC) Conditions

Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 um) or equivalent.
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Gradient: 2% B to 40% B over 5 minutes. (The propargyl-TFA group increases
hydrophobicity compared to unmodified ddC, causing it to elute typically around 30—-35%
organic).

Flow Rate: 0.4 mL/min.

Column Temperature: 40°C.

Mass Spectrometry Parameters (ESI+)

Capillary Voltage: 3.0 kV

Desolvation Temperature: 350°C

Desolvation Gas: 800 L/hr

Source Temperature: 150°C

Collision Energy (CE): 15-25 eV for optimal glycosidic bond cleavage[4].
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Data Interpretation & Fragmentation Mechanisms

In ESI-MS/MS, substituted pyrimidine nucleosides undergo a highly predictable fragmentation
pathway driven by the cleavage of the N-glycosidic bond[6]. For 5-TFA-ap-ddC, the protonated
precursor[M+H]* (m/z 361.11) readily loses the dideoxyribose sugar moiety as a neutral
fragment (100 Da), yielding an intense product ion corresponding to the protonated modified
base [Base+H]* at m/z 260.05[6].

Table 1: Quantitative MRM Transitions & Expected Masses

Primary L.
Compound Precursor Collision

Fragment Neutral Loss
State lon[M+H]* Energy

[Base+H]*
Intact 5-TFA-

361.11 260.05 20 eV 100 Da (Sugar)

ap-ddC

| Deprotected (5-ap-ddC) | 265.13 | 165.08 | 18 eV | 100 Da (Sugar) |
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Figure 2: Primary MS/MS fragmentation mechanism of 5-TFA-ap-ddC via glycosidic bond

cleavage.

Troubleshooting & System Self-Validation

To ensure the protocol operates as a self-validating system, researchers must monitor specific
failure modes built into the experimental design:

¢ In-Source Fragmentation: If the m/z 260.05 peak appears directly in the MS1 (full scan)
spectrum rather than just in the MS2 spectrum, the cone voltage or declustering potential is
set too high. This causes premature cleavage of the fragile glycosidic bond before the
precursor reaches the collision cell[6]. Corrective Action: Lower the cone voltage by 10-15 V
until the intact m/z 361.11 dominates MS1.
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¢ Mass Balance During Deprotection: When monitoring the TFA cleavage reaction (e.g., using
ammonium hydroxide to expose the amine), the disappearance of m/z 361.11 must perfectly
correlate with the appearance of m/z 265.13 (the free amine). A failure in this mass balance
indicates parasitic side reactions, such as the degradation of the propargyl linker or
incomplete hydrolysis[2].

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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